3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester
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Overview
Description
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is a complex organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc-protected amino group, a pyrrolidine ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propionic Acid Derivative: The protected pyrrolidine is then reacted with 2-methyl-propionic acid chloride in the presence of a base to form the corresponding propionic acid derivative.
Esterification: The final step involves the esterification of the propionic acid derivative using methanol and a catalyst such as sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound can act as a substrate or inhibitor for enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Boc-amino-pyrrolidin-1-yl)-pyridin-3-yl-acetic acid
- 3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid
Uniqueness
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is unique due to its specific structural features, such as the presence of a methyl ester group and a Boc-protected amino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
886364-48-3 |
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Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
methyl 2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O4/c1-10(12(17)19-5)8-16-7-6-11(9-16)15-13(18)20-14(2,3)4/h10-11H,6-9H2,1-5H3,(H,15,18) |
InChI Key |
QHQABJVSGUGKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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